molecular formula C14H16O4 B287805 1,2-Diacetoxytetralin

1,2-Diacetoxytetralin

Cat. No.: B287805
M. Wt: 248.27 g/mol
InChI Key: PWDTYDXUIYVSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diacetoxytetralin is a tetralin derivative featuring two acetoxy (-OAc) groups at the 1 and 2 positions of the fused bicyclic structure (tetralin: a bicyclic system comprising a benzene ring fused to a cyclohexane ring).

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(1-acetyloxy-1,2,3,4-tetrahydronaphthalen-2-yl) acetate

InChI

InChI=1S/C14H16O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-6,13-14H,7-8H2,1-2H3

InChI Key

PWDTYDXUIYVSGG-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC2=CC=CC=C2C1OC(=O)C

Canonical SMILES

CC(=O)OC1CCC2=CC=CC=C2C1OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 1,2-Diacetoxytetralin :

  • Functional Groups : this compound replaces the epoxy and chlorine groups in 6-Chlor-1,2-epoxy-tetralin with acetoxy moieties. This substitution enhances solubility in polar solvents due to the ester groups.
  • Reactivity : The acetoxy groups in this compound may undergo hydrolysis or transesterification more readily than the stable epoxy group in 6-Chlor-1,2-epoxy-tetralin.

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups LogP (Predicted)
This compound C₁₄H₁₆O₄ 248.27 1,2-diacetoxy ~2.5*
6-Chlor-1,2-epoxy-tetralin C₁₀H₉ClO 180.63 1,2-epoxy, 6-Cl 2.8 (experimental)
1,2-Diacetylethylene C₆H₈O₂ 112.13 1,2-diketone ~0.5*

*Estimated via QSPR models based on structural analogs .

2.2 Functional Group Analog: 1,2-Diacetylethylene
  • Molecular Formula : C₆H₈O₂
  • Synonyms: trans-1,2-Diacetylethylene, 3-hexene-2,5-dione (CAS 820-69-9) .
  • Key Features :
    • A linear diketone with conjugated double bonds, enabling resonance stabilization and reactivity in cycloaddition reactions.

Comparison with this compound :

  • Solubility : 1,2-Diacetylethylene’s diketone groups confer higher polarity and water solubility compared to the ester-containing this compound.
  • Applications : While 1,2-Diacetylethylene is used in polymer chemistry and as a ligand precursor, this compound’s bicyclic structure makes it more suitable for chiral synthesis or as a pro-drug scaffold.
2.3 Toxicity and Environmental Impact
  • This compound: No direct toxicity data is available. However, acetoxy groups are generally less toxic than halogenated substituents (e.g., chlorine in 6-Chlor-1,2-epoxy-tetralin) but may hydrolyze to acetic acid, requiring careful handling .
  • Regulatory Status : Analogous compounds like 1,2-Dichloroethane () highlight the importance of evaluating metabolites and environmental persistence.

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